Cas no 2098085-86-8 (4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole)

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 化学的及び物理的性質
名前と識別子
-
- 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole
- AKOS026714943
- F1967-4350
- 2098085-86-8
- 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methyl-1,2-oxazole
- 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole
-
- インチ: 1S/C11H10ClN3O/c1-6-8(5-13-16-6)9-4-10(12)15-11(14-9)7-2-3-7/h4-5,7H,2-3H2,1H3
- InChIKey: XOTPHPHCMIWTPI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2C=NOC=2C)N=C(C2CC2)N=1
計算された属性
- せいみつぶんしりょう: 235.0512396g/mol
- どういたいしつりょう: 235.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C243021-500mg |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1967-4350-1g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-4350-5g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-4350-0.25g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F1967-4350-10g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-4350-2.5g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | C243021-1g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 1g |
$ 660.00 | 2022-04-01 | ||
TRC | C243021-100mg |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1967-4350-0.5g |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |
2098085-86-8 | 95%+ | 0.5g |
$442.0 | 2023-09-06 |
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2098085-86-8 and Product Name: 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole
The compound with the CAS number 2098085-86-8 and the product name 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both pyrimidine and isoxazole moieties in its molecular framework suggests a high degree of versatility, which is often exploited in the design of novel therapeutic agents.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target specific enzymes or receptors involved in various disease pathways. The 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole structure is particularly intriguing because it combines elements that are known to enhance binding affinity and selectivity. The chloro substituent at the 6-position of the pyrimidine ring, for instance, is a common pharmacophore that can improve metabolic stability and interactions with biological targets. Similarly, the cyclopropyl group at the 2-position introduces steric hindrance, which can be critical for optimizing receptor binding.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have long been recognized for their role in inhibiting key enzymes such as kinases, which are frequently overexpressed in cancer cells. The 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole molecule has been shown to exhibit inhibitory activity against several kinases, including those involved in cell proliferation and survival pathways. Preliminary studies have demonstrated that it can disrupt signaling cascades critical for tumor growth, making it a promising candidate for further development.
Moreover, the isoxazole moiety in the compound’s structure contributes to its pharmacological profile by enhancing solubility and bioavailability. Isoxazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. By integrating this moiety with the pyrimidine core, researchers have created a scaffold that is both structurally robust and biologically active. This combination has led to several patents and ongoing clinical trials exploring its therapeutic potential.
Recent advancements in computational chemistry have further accelerated the development of compounds like 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole. High-throughput virtual screening (HTVS) and molecular dynamics simulations have allowed researchers to predict binding affinities and optimize molecular interactions with high precision. These computational tools have been instrumental in refining the structure of the compound to maximize its efficacy while minimizing off-target effects. As a result, derivatives of this molecule are being tested in preclinical models to assess their safety and efficacy profiles.
The synthesis of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole also represents an achievement in synthetic organic chemistry. The multi-step synthesis involves key reactions such as nucleophilic substitution, cyclization, and functional group transformations. Each step has been meticulously optimized to ensure high yields and purity, which are essential for pharmaceutical applications. The synthetic route not only highlights the versatility of modern organic methodologies but also underscores the importance of robust synthetic strategies in drug discovery.
In conclusion, the compound with CAS number 2098085-86-8 and product name 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole exemplifies the innovative approaches being taken in medicinal chemistry today. Its unique structural features, combined with promising preclinical data, make it a valuable asset in ongoing research efforts aimed at developing novel therapeutics. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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